molecular formula C7H8N2OS B1428858 2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetonitrile CAS No. 1343362-21-9

2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetonitrile

Cat. No.: B1428858
CAS No.: 1343362-21-9
M. Wt: 168.22 g/mol
InChI Key: VJKJMOUMRPKPPR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiazole with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with acetonitrile under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetonitrile is utilized as a building block in organic synthesis. Its thiazole moiety is particularly valuable in the development of pharmaceutical intermediates and agrochemicals. The compound can participate in various reactions, including:

  • Nucleophilic substitutions
  • Condensation reactions

This versatility makes it a useful precursor for synthesizing more complex molecules.

Research indicates that compounds containing thiazole rings exhibit various biological activities, including antimicrobial and antifungal properties. The application of this compound in biological studies has shown promise in:

  • Antimicrobial agents : Investigations into its efficacy against bacterial strains have been conducted.
  • Anticancer research : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines.

Buffering Agent in Biochemistry

The compound has been identified as an effective buffering agent in biochemical applications. It helps maintain pH stability in biochemical assays, thereby enhancing the reliability of experimental results.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers focused on the antimicrobial properties of thiazole derivatives, including this compound. The compound demonstrated significant activity against several Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics.

Case Study 2: Synthesis of Pharmaceutical Intermediates

In another research project, scientists explored the use of this compound as a precursor for synthesizing novel anticancer agents. The study highlighted the compound's ability to undergo specific chemical transformations that yield biologically active derivatives.

Mechanism of Action

The mechanism of action of 2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The methoxymethyl and acetonitrile groups may enhance the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • **2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]ethanol
  • **2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]methanol
  • **2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]propionitrile

Uniqueness

2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

Overview

2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetonitrile is a heterocyclic compound with the molecular formula C7H8N2OS and a molecular weight of 168.22 g/mol. This compound has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure includes a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

The synthesis of this compound typically involves the cyclization of 2-aminothiazole with methoxymethyl chloride in the presence of a base like sodium hydroxide. The intermediate product is then reacted with acetonitrile under reflux conditions to yield the final compound.

PropertyValue
Molecular FormulaC7H8N2OS
Molecular Weight168.22 g/mol
CAS Number1343362-21-9
PurityMinimum 95%

Antimicrobial Properties

Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial activity. For instance, derivatives of thiazole have been shown to inhibit bacterial growth and possess antifungal properties. Preliminary studies on this compound suggest it may also exhibit similar effects, although specific data on its antimicrobial efficacy remains limited .

Antitumor Activity

A study conducted on various thiazole derivatives demonstrated notable antitumor activity against human cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes or pathways critical for tumor growth. While direct studies on this compound are sparse, its structural similarity to other active thiazole compounds suggests potential as an anticancer agent .

The biological activity of this compound may be attributed to its ability to interact with various biological targets. The thiazole ring can engage in interactions with enzymes and receptors, potentially inhibiting their activity or modulating their functions. This interaction may enhance the compound's binding affinity and specificity towards these targets, contributing to its biological effects.

Case Studies and Research Findings

  • Antimicrobial Screening : In vitro studies on related thiazole compounds have shown promising results against Gram-positive and Gram-negative bacteria. These findings indicate that further research into this compound could yield valuable insights into its antimicrobial potential.
  • Antitumor Studies : A recent investigation into thiazole derivatives indicated that some compounds exhibited significant cytotoxicity against cancer cell lines. Although specific data for this compound is not yet available, its structural characteristics suggest it may share similar properties.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AntitumorCytotoxic effects on cancer cells
MechanismInteraction with enzymes/receptors

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetonitrile, and how can reaction conditions be controlled to enhance yield?

  • Methodological Answer: The synthesis typically involves cyclocondensation of precursors like thioamides or thioureas with α-haloketones. For example, substituting the thiazole ring with methoxymethyl groups requires careful selection of alkylating agents (e.g., methoxymethyl chloride) and reaction solvents (e.g., DMF or THF). Reaction temperature (60–80°C) and stoichiometric ratios must be optimized to minimize side products. Intermediate purification via column chromatography with ethyl acetate/hexane gradients improves yield . Monitoring via thin-layer chromatography (TLC) ensures reaction progression .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the thiazole ring substitution pattern and methoxymethyl group placement. For example, the methoxymethyl proton signal appears as a singlet near δ 3.3–3.5 ppm in ¹H NMR . Mass spectrometry (MS) with electrospray ionization (ESI) or electron impact (EI) confirms molecular weight (e.g., m/z 183.05 for C₇H₈N₂O₂S). Infrared (IR) spectroscopy identifies nitrile (C≡N) stretches at ~2200 cm⁻¹ and thiazole ring vibrations .

Advanced Research Questions

Q. How does the methoxymethyl substituent influence the compound’s electronic properties and reactivity in medicinal chemistry applications?

  • Methodological Answer: The electron-donating methoxymethyl group enhances the thiazole ring’s electron density, affecting binding affinity to biological targets like enzymes. Computational studies (e.g., density functional theory, DFT) can quantify charge distribution and frontier molecular orbitals to predict reactivity. Compare with analogs lacking the substituent (e.g., 4-methylthiazole derivatives) to isolate electronic effects. Biological assays (e.g., enzyme inhibition) paired with molecular docking validate computational predictions .

Q. What computational strategies can predict the compound’s potential biological targets and metabolic pathways?

  • Methodological Answer: Use quantum chemical calculations (e.g., reaction path searches) to model interactions with cytochrome P450 enzymes or kinases. Tools like AutoDock Vina or Schrödinger Suite simulate binding modes. Pair these with cheminformatics databases (e.g., PubChem BioAssay) to identify structurally related bioactive compounds. ADMET prediction tools (e.g., SwissADME) assess metabolic stability and toxicity risks .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer: Cross-validate results using orthogonal assays (e.g., in vitro enzymatic vs. cell-based assays). For instance, discrepancies in antifungal activity may arise from differences in fungal strains or assay conditions. Meta-analysis of published data, combined with controlled replication studies, clarifies confounding variables. Structural analogs (e.g., benzothiazoles or aminothiazoles) provide reference points for activity trends .

Properties

IUPAC Name

2-[2-(methoxymethyl)-1,3-thiazol-4-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2OS/c1-10-4-7-9-6(2-3-8)5-11-7/h5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKJMOUMRPKPPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=CS1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.